N1-(2,2-dimethoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

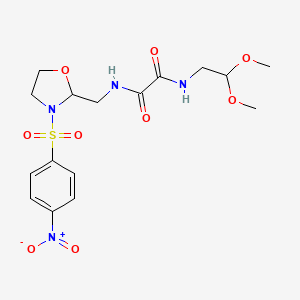

N1-(2,2-dimethoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethoxyethyl group at the N1 position and a 4-nitrophenylsulfonyl-substituted oxazolidine moiety at the N2 position. The 4-nitrophenylsulfonyl group may confer unique electronic and steric properties, influencing solubility, metabolic stability, and target interactions.

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O9S/c1-27-14(28-2)10-18-16(22)15(21)17-9-13-19(7-8-29-13)30(25,26)12-5-3-11(4-6-12)20(23)24/h3-6,13-14H,7-10H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNURXYJITUGDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula: C₁₅H₁₈N₄O₅S

- Molecular Weight: 358.39 g/mol

- Key Functional Groups: Oxalamide, oxazolidine, nitrophenyl sulfonyl group.

The presence of the 4-nitrophenyl group is significant as it often contributes to the compound's reactivity and interaction with biological targets.

The biological activity of N1-(2,2-dimethoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be attributed to several key mechanisms:

- Inhibition of Bacterial Protein Synthesis: The oxazolidinone core structure is known for its role as a protein synthesis inhibitor, particularly against Gram-positive bacteria. This mechanism involves binding to the bacterial ribosome, preventing the formation of functional ribosomal complexes.

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The nitrophenyl group may enhance this activity by participating in electron transfer processes that disrupt microbial cell function.

- Anti-inflammatory Effects: Some derivatives of oxazolidinones have shown promise in modulating inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of oxazolidinone derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL, demonstrating potent efficacy compared to standard antibiotics .

Study 2: Mechanistic Insights

Another research article focused on the mechanistic aspects of oxazolidinone derivatives. It was found that compounds with a similar structural motif effectively inhibited bacterial growth by binding to the 50S subunit of the ribosome, thereby blocking peptide bond formation. This study provided insights into how modifications in the side chains could influence binding affinity and selectivity towards different bacterial strains .

Study 3: In Vivo Studies

In vivo studies conducted on animal models have shown that compounds related to this compound exhibited reduced inflammation markers when administered in models of induced arthritis. The anti-inflammatory effects were attributed to the modulation of cytokine release and inhibition of inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that N1-(2,2-dimethoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide may exhibit anticancer properties by inhibiting tumor cell proliferation. Research has shown that compounds with similar oxalamide structures can interact with cancer cell metabolism and signaling pathways, potentially leading to apoptosis in malignant cells.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could make it a candidate for treating diseases characterized by dysregulated metabolism. For instance, enzyme inhibitors are often explored for their roles in managing conditions such as diabetes and obesity.

Research into the biological activities of this compound has revealed several promising avenues:

- Receptor Interaction : The compound may bind to various receptors that modulate cellular signaling pathways. This interaction can influence critical processes such as cell growth, differentiation, and apoptosis.

- Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various oxalamide derivatives, including this compound. The results indicated significant growth inhibition of several cancer cell lines, suggesting the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the enzyme inhibition properties of similar oxalamide compounds. Researchers found that compounds with structural similarities to this compound effectively inhibited key enzymes involved in glucose metabolism. This finding supports the hypothesis that this class of compounds could be beneficial in managing diabetes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the oxalamide backbone, oxazolidine/sulfonyl groups, or aromatic systems. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.